molecular formula C8H10N2O2 B3079969 4-Methoxybenzamidoxime CAS No. 1079393-88-6

4-Methoxybenzamidoxime

Cat. No. B3079969
CAS RN: 1079393-88-6
M. Wt: 166.18 g/mol
InChI Key: WVALRFKCJCIVBR-UHFFFAOYSA-N
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Description

4-Methoxybenzamidoxime is an organic compound that falls under the category of amidines . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular formula of this compound is C8H10N2O2 . The average molecular weight is 166.177 Da .


Physical And Chemical Properties Analysis

This compound is a solid substance with an off-white appearance . It has a melting point range of 119 - 121 °C .

Scientific Research Applications

Antibacterial Properties

  • Antibacterial Applications : A derivative, 3-Methoxybenzamide, demonstrated potential as an antibacterial compound, especially against staphylococcal infections. Modifications of this compound led to analogues with improved pharmaceutical properties, indicating a path for developing potent antibacterial agents【Haydon et al., 2010】.

Dopamine Receptor Studies

  • Neuropharmacology : A related compound, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (PB12), was used as a probe to determine dopamine D(4) receptor density in rat striatum. This indicates its utility in neuropharmacological research, particularly in studying dopamine-related pathways【Colabufo et al., 2001】.

Biosensor Development

  • Biosensing Technologies : In another application, a nanocomposite modified electrode, including N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, was developed for the electrocatalytic determination of glutathione and piroxicam. This showcases the potential of 4-methoxybenzamidoxime derivatives in developing highly sensitive biosensors【Karimi-Maleh et al., 2014】.

Anticancer Research

  • Anticancer Research : Derivatives of this compound, such as 6-Methoxy-3-(3',4',5'-trimethoxybenzoyl)-1H-indole, were found to be potent inhibitors of tubulin polymerization and exhibited in vitro and in vivo activities against solid tumors. This suggests their potential application in anticancer therapies【Ty et al., 2008】.

Mechanism of Action

Amidoximes and oximes, including 4-Methoxybenzamidoxime, have gained interest for their ability to release nitric oxide (NO). The oxidation of these compounds can be catalyzed by various hemoproteins like cytochrome P450 (CYP450) or horseradish peroxidase (HRP) .

Safety and Hazards

4-Methoxybenzamidoxime is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

N'-hydroxy-4-methoxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-7-4-2-6(3-5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVALRFKCJCIVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00968499
Record name N'-Hydroxy-4-methoxybenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5373-87-5, 1079393-88-6
Record name 4-Methoxybenzamidoxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5373-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-Hydroxy-4-methoxybenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Hydroxy-4-methoxy-benzamidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N'-hydroxy-4-methoxybenzene-1-carboximidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-(4-hydroxyphenyl)-5-trifluoromethyl-1,2,4-oxadiazole 13.32 g (0.1 mol) 4-methoxybenzonitrile, 20.85 g (0.3 mol) of hydroxylamine hydrochloride and 41.40 g (0.3 mol) potassium carbonate was added to 400 mL absolute ethanol and refluxed 21 hours. The product was filtered and recrystallized from methanol to give 3.12 g (0.02 mol) of 4-methoxybenzamide oxime.
Quantity
13.32 g
Type
reactant
Reaction Step One
Quantity
20.85 g
Type
reactant
Reaction Step One
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

13.32 g (0.1 mol) 4-methoxybenzonitrile, 20.85 g (0.3 mol) of hydroxylamine hydrochloride and 41.40 g (0.3 mol) potassium carbonate was added to 400 mL absolute ethanol and refluxed 21 hours. The product was filtered and recrystallized from methanol to give 3.12 g (0.02 mol) of 4-methoxybenzamide oxime.
Quantity
13.32 g
Type
reactant
Reaction Step One
Quantity
20.85 g
Type
reactant
Reaction Step One
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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